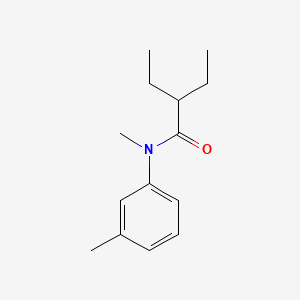
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-: is an organic compound with the molecular formula C14H21NO. It is known for its long-lasting tropical fruity odor, reminiscent of guava and passion fruit. This compound is commonly used in fragrance accords with a tropical fruit note, particularly in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- typically involves the reaction of 2-ethylbutanoyl chloride with N-methyl-3-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of amides on biological systems. It serves as a model compound to understand the interactions between amides and biological molecules .
Medicine: While not directly used as a drug, Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is studied for its potential pharmacological properties. Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents .
Industry: In the fragrance industry, this compound is widely used in the formulation of perfumes and personal care products due to its pleasant tropical fruity odor .
Mechanism of Action
The mechanism of action of Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Butanamide, 3-methyl-: This compound has a similar structure but differs in the position of the methyl group. It also has different olfactory properties.
2-Methylbutanamide: Another similar compound with a different substitution pattern, leading to variations in chemical and physical properties.
Uniqueness: Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts a distinct tropical fruity odor. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Properties
CAS No. |
406488-30-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-ethyl-N-methyl-N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15(4)13-9-7-8-11(3)10-13/h7-10,12H,5-6H2,1-4H3 |
InChI Key |
XATDMWWMSDQXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(C)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


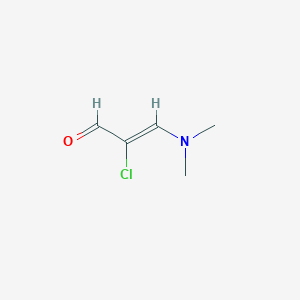
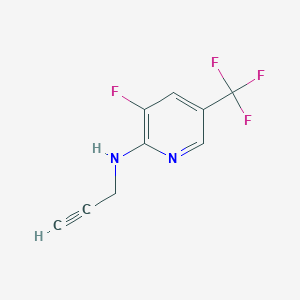
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
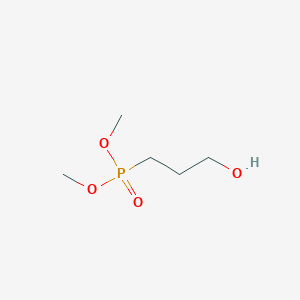
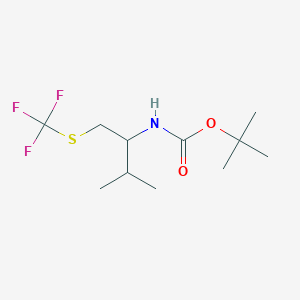
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
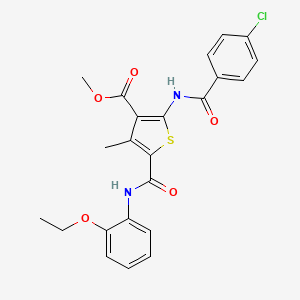
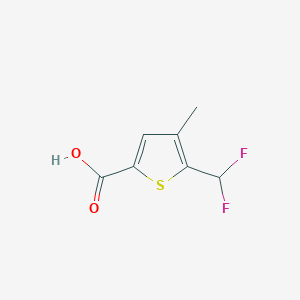
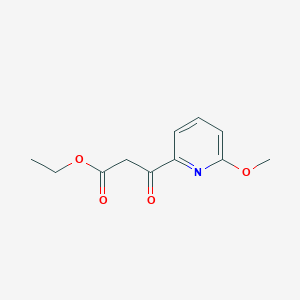
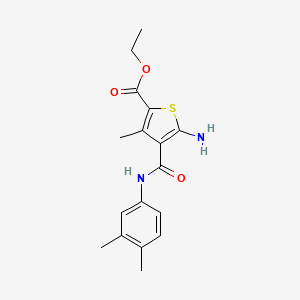
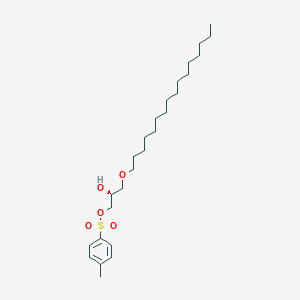
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)
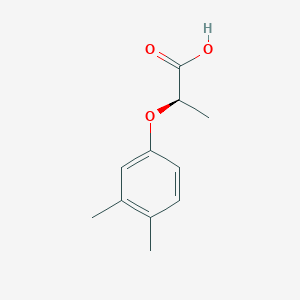
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
